molecular formula C22H22N2O3S B11175753 N-[4-(dibenzylsulfamoyl)phenyl]acetamide

N-[4-(dibenzylsulfamoyl)phenyl]acetamide

Cat. No.: B11175753
M. Wt: 394.5 g/mol
InChI Key: AAUXPNLNHRPZSN-UHFFFAOYSA-N
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Description

N-[4-(dibenzylsulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C22H22N2O3S and a molecular weight of 394.49 g/mol . This compound is known for its unique structure, which includes a sulfonamide group attached to a phenyl ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dibenzylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminobenzylsulfonamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-aminobenzylsulfonamide and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.

    Procedure: The 4-aminobenzylsulfonamide is dissolved in the solvent, and acetic anhydride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may include additional steps such as distillation and crystallization to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dibenzylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(dibenzylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dibenzylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dibenzylsulfamoyl)phenyl]acetamide is unique due to its dibenzyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This substitution can enhance its stability, reactivity, and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-(dibenzylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C22H22N2O3S/c1-18(25)23-21-12-14-22(15-13-21)28(26,27)24(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25)

InChI Key

AAUXPNLNHRPZSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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